molecular formula C6H4Cl2FN B14851768 4-Chloro-2-(chloromethyl)-3-fluoropyridine

4-Chloro-2-(chloromethyl)-3-fluoropyridine

Cat. No.: B14851768
M. Wt: 180.00 g/mol
InChI Key: KCUIPUHFEXEEMO-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-3-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-3-fluoropyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chloromethylation.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-3-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific enzymes and pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 2-(Chloromethyl)quinoline
  • 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

4-Chloro-2-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications. Its reactivity and stability are often superior to similar compounds, providing advantages in specific chemical processes.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-3-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-5-6(9)4(8)1-2-10-5/h1-2H,3H2

InChI Key

KCUIPUHFEXEEMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)F)CCl

Origin of Product

United States

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